Ruthenium(III) bromide hydrate

Description

The exact mass of the compound this compound is 358.66787 g/mol and the complexity rating of the compound is 8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

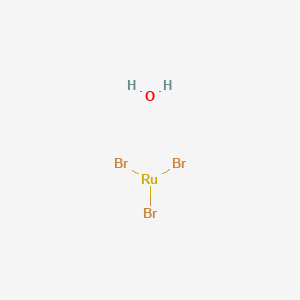

2D Structure

Properties

IUPAC Name |

tribromoruthenium;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMMCGISKBNZES-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Br[Ru](Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H2ORu | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Ruthenium Coordination Complexes in Modern Chemical Science

Ruthenium, a rare transition metal belonging to the platinum group, exhibits a rich and diverse coordination chemistry, primarily in the +2, +3, and +4 oxidation states. researchgate.netwikipedia.orgwikipedia.org This versatility allows for the formation of a vast number of coordination complexes with varied geometries and electronic properties. researchgate.netnih.gov The ability of ruthenium to form stable complexes with a multitude of ligands, including organic molecules and biomolecules, has propelled its use in numerous scientific disciplines. researchgate.netnih.gov

Ruthenium coordination complexes are at the forefront of significant advancements in several key areas:

Catalysis: Ruthenium complexes are highly effective catalysts for a broad range of organic transformations. smolecule.comontosight.ai Notably, Grubbs' catalysts, which are ruthenium-based, have revolutionized the field of olefin metathesis, a powerful tool in synthetic organic chemistry. wikipedia.orgwikipedia.org These catalysts are instrumental in the synthesis of pharmaceuticals, polymers, and other advanced materials. ontosight.aiontosight.ai

Materials Science: The unique electronic and photophysical properties of ruthenium complexes make them ideal candidates for the development of novel materials. smolecule.comontosight.ai They are integral components in the design of solar cells, sensors, and light-emitting materials. smolecule.com

Biomedical Applications: A growing area of research focuses on the potential of ruthenium complexes as therapeutic agents. ontosight.ai Their ability to interact with biological macromolecules like DNA has led to the investigation of their anticancer properties, with some ruthenium compounds showing promise in cancer treatment. researchgate.netontosight.aimdpi.com

The octahedral geometry typical of many Ru(II) and Ru(III) complexes provides a three-dimensional framework that can be finely tuned to achieve high selectivity in their interactions with biological targets. researchgate.net This structural versatility is a key factor driving the continued exploration of ruthenium-based compounds in medicinal chemistry.

Historical Context of Ruthenium Iii Bromide Hydrate As a Research Precursor

The journey of ruthenium in chemistry began in 1844 when Karl Ernst Claus discovered and isolated the element. wikipedia.org However, it was much later that its coordination chemistry, and by extension the use of its halide salts as precursors, gained significant traction. Ruthenium(III) chloride hydrate (B1144303) has historically been a more common starting material in ruthenium chemistry. wikipedia.org

The use of ruthenium(III) bromide hydrate as a precursor has evolved alongside the broader development of ruthenium chemistry. Initially, research into the platinum group metals was somewhat limited due to their rarity and cost. rsc.org However, as the unique catalytic and electronic properties of ruthenium compounds became more apparent, the demand for versatile starting materials like this compound grew. It serves as a convenient and highly water-soluble source of ruthenium(III) ions, particularly in acidic conditions, making it a valuable precursor for synthesizing other ruthenium compounds and complexes. americanelements.comamericanelements.com

Scope and Research Trajectories of Ruthenium Iii Bromide Hydrate in Academia

Refined Synthetic Routes for this compound Preparation

The synthesis of this compound can be achieved through several distinct methodologies, each offering different advantages in terms of purity, yield, and scalability. These methods range from direct elemental reactions to precipitation from salt solutions.

The direct synthesis of anhydrous Ruthenium(III) bromide involves the reaction of elemental ruthenium metal with bromine gas at elevated temperatures and pressures, typically around 720 K and 20 bar. The reaction is as follows:

2 Ru + 3 Br₂ → 2 RuBr₃

To obtain the hydrated form, this synthesis can be adapted. One optimization involves reacting ruthenium powder with bromine in the presence of hydrobromic acid. The resulting solution is then carefully evaporated to crystallize the hydrated salt. This approach ensures the incorporation of water molecules into the final solid-state structure. Industrial preparations for analogous halides, like Ruthenium(III) chloride, often involve complex steps such as alkali fusion and oxidative distillation before absorption in the corresponding hydrohalic acid, which can also be applied for the bromide variant.

Anhydrous Ruthenium(III) bromide is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere. This property can be harnessed to prepare the hydrated form in a controlled manner. By exposing the anhydrous powder to a humid environment or by recrystallizing it from an aqueous solution, the coordinated water molecules can be systematically introduced. The degree of hydration can be influenced by the humidity and duration of exposure. This method is straightforward but requires the prior synthesis of the anhydrous material.

A common and practical laboratory-scale synthesis involves the precipitation of this compound from an aqueous solution of another ruthenium salt, most commonly Ruthenium(III) chloride hydrate (RuCl₃·xH₂O). Ruthenium(III) chloride hydrate is readily soluble in water. By adding a source of bromide ions, such as concentrated hydrobromic acid (HBr) or a soluble salt like sodium bromide (NaBr), a metathesis reaction occurs. This compound is less soluble in the presence of excess bromide ions and precipitates from the solution. The resulting solid can then be isolated by filtration, washed, and dried. This technique is advantageous as it often utilizes more common starting materials.

Table 1: Summary of Synthetic Routes for this compound

| Method | Reactants | General Conditions | Key Feature |

| Direct Reaction | Ruthenium metal, Bromine, Hydrobromic acid | High temperature and pressure, followed by crystallization | Forms the compound directly from the element. |

| Controlled Hydration | Anhydrous RuBr₃, Water | Exposure to humid air or recrystallization from water | Utilizes the hygroscopic nature of the anhydrous salt. |

| Precipitation | Ruthenium(III) chloride hydrate, Hydrobromic acid or Bromide salt | Aqueous solution, room or slightly elevated temperature | Relies on the lower solubility of the bromide salt for precipitation. |

This compound as a Precursor to Diverse Ruthenium Complexes

This compound is a cornerstone in ruthenium coordination chemistry, providing an accessible entry point for the synthesis of complexes in both the +2 and +3 oxidation states.

This compound is a valuable precursor for creating a variety of other ruthenium species. The synthesis of Ruthenium(II) complexes from this starting material is particularly common. Often, the reaction is performed in an alcohol solvent, which can also serve as a reducing agent. For instance, reacting RuBr₃·xH₂O with tertiary phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), in boiling alcohol typically leads to the reduction of Ru(III) to Ru(II) and the formation of Ru(II)-phosphine complexes. This is analogous to the well-established chemistry of Ruthenium(III) chloride, which yields complexes like RuCl₂(PPh₃)₃ under similar conditions.

Conversely, new Ruthenium(III) precursor species can be synthesized through ligand exchange reactions under non-reducing conditions. In these cases, the water and/or bromide ligands are substituted by other donor molecules, such as hydroxamates or ethylenediaminetetraacetic acid (EDTA), to form new stable Ru(III) frameworks.

By carefully selecting reaction conditions to avoid reduction, this compound can be used to synthesize a range of ligated Ru(III) complexes where the bromide ligands remain part of the coordination sphere. In these syntheses, incoming ligands, such as nitrogen-donor heterocycles (e.g., pyridine (B92270), bipyridine) or other neutral or anionic ligands, displace the labile water molecules. Depending on the stoichiometry and the nature of the ligand, one or more bromide ions may also be substituted. This leads to the formation of a diverse family of Ru(III) bromide frameworks, which can be neutral, such as [RuBr₃(L)₃], or ionic, for instance, [RuBr₂(L)₄]⁺Br⁻, where 'L' represents the coordinating ligand. These reactions are fundamental for tuning the electronic and steric properties of the ruthenium center for applications in catalysis and materials science.

Table 2: Examples of Ruthenium Complexes Derived from Ruthenium(III) Halide Precursors

| Precursor | Reactant(s) | Resulting Complex Type | Oxidation State | Reference Analogy |

| RuBr₃·xH₂O | Triphenylphosphine, Alcohol | Ruthenium(II) Phosphine Complex | Ru(II) | |

| RuBr₃·xH₂O | Bipyridine, Alcohol | Ruthenium(II) Polypyridyl Complex | Ru(II) | |

| RuBr₃·xH₂O | N/O-donor ligands (non-reducing conditions) | Ligated Ruthenium(III) Bromide Complex | Ru(III) |

Ligand Substitution Kinetics and Mechanisms for this compound Complexes

The replacement of one ligand by another in a coordination complex is a fundamental reaction in inorganic chemistry. The study of these ligand substitution reactions provides insight into the reaction mechanisms and the factors that control the reactivity of the complexes.

The rate at which a complex exchanges its ligands determines whether it is classified as labile (fast exchange) or inert (slow exchange). libretexts.org Ruthenium(III), with a d⁵ electron configuration, typically forms octahedral complexes that are considered kinetically inert. libretexts.org

Studies on ruthenium(III) complexes have revealed details about their substitution reactions. For example, the ligand substitution reactions of a series of Ru(III) complexes containing a dianionic tridentate ligand and monodentate pyridyl ligands were investigated. nih.gov It was found that the substitution of the pyridyl ligand was slow in acetonitrile (B52724) but was accelerated in an acetonitrile-water mixture. nih.gov The reaction followed pseudo-first-order kinetics, and the rate constants were found to be similar for different substituents on the pyridine ligand, suggesting that the electronic effects of the substituent did not significantly affect the reaction rate. nih.gov

Crystallographic evidence showed that the equatorial pyridyl ligand was selectively replaced by an acetonitrile molecule. nih.gov This stereoselective substitution provides valuable information about the reaction pathway. nih.gov

Table 2: Observed Rate Constants for Ligand Substitution in Ruthenium(III) Complexes

| Complex | Substituent on Pyridyl Ligand | Observed Rate Constant (k_obs) at 323 K (s⁻¹) |

|---|---|---|

| 1⁺ | H | 4.0 x 10⁻⁵ |

| 2⁺ | Me | 7.5 x 10⁻⁵ |

| 3⁺ | ᵗBu | 3.6 x 10⁻⁵ |

Data from a study on ligand substitution in an acetonitrile/water mixture. nih.gov

The mechanisms of ligand substitution reactions can be broadly classified as dissociative (D), associative (A), or interchange (I). In a dissociative mechanism, the leaving group departs first, forming an intermediate with a lower coordination number, which then reacts with the incoming ligand. libretexts.org In an associative mechanism, the incoming ligand binds first to form a higher-coordination intermediate, followed by the departure of the leaving group. The interchange mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs.

The observed pseudo-first-order kinetics in the study of pyridyl ligand substitution is consistent with either a dissociative mechanism or an interchange mechanism where the bond-breaking step is rate-determining. nih.gov The lack of a significant effect from the pyridyl substituent on the reaction rate further supports a dissociative-type pathway. nih.gov

Influence of Steric and Electronic Factors on Ligand Lability

The lability of ligands in ruthenium complexes, including those derived from this compound, is intricately controlled by both steric and electronic effects. These factors dictate the rate and mechanism of ligand substitution reactions, which are fundamental to the synthesis of new ruthenium compounds.

Steric Factors: The steric bulk of both the ancillary ligands already coordinated to the ruthenium center and the incoming ligand plays a crucial role. mdpi.com An increase in the steric volume around the metal center can hinder the approach of new ligands, thereby slowing down substitution reactions. mdpi.com Conversely, significant steric hindrance can also destabilize the ground state of a complex, making ligand dissociation more favorable. For instance, studies on ruthenocene-based pincer palladium complexes, which share principles with ruthenium coordination chemistry, have shown that increasing the steric bulk of cyclopentadienyl (B1206354) rings influences the geometry and stability of the complex. nih.gov A Taft plot analysis in a study of nitrile hydration by ruthenium complexes demonstrated that an increase in the steric bulk of the nitrile substrate leads to a decrease in the reaction rate. researchgate.net

Electronic Factors: The electronic properties of ligands, characterized by their donor and acceptor capabilities, significantly influence ligand lability. Strong σ-donating ligands can increase the electron density at the ruthenium center, which can, in turn, affect the strength of the bonds to other ligands. For example, a strong trans-effect ligand can weaken the bond to the ligand in the trans position, making it more labile. researchgate.net A Hammett plot analysis has shown that electron-withdrawing groups on a nitrile substrate facilitate its hydration by a ruthenium catalyst, indicating the importance of electronic effects in the catalytic cycle. researchgate.net In olefin metathesis, it has been observed that electronic effects can predominate over steric effects in determining the stability and selectivity of ruthenium catalysts. mdpi.com

The interplay between steric and electronic factors allows for the fine-tuning of the reactivity of ruthenium complexes. By systematically modifying ligands, researchers can control the stability and reactivity of the resulting compounds, which is essential for their application in areas like catalysis. mdpi.comnih.gov

Structural Elucidation of this compound Derived Coordination Compounds

The characterization of coordination compounds derived from this compound is essential for understanding their chemical behavior. Techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry are routinely employed to determine the precise three-dimensional arrangement of atoms.

Analysis of Coordination Geometry and Isomerism

Ruthenium(III) complexes commonly adopt a distorted octahedral coordination geometry. mdpi.comnih.gov This geometry arises from the coordination of six ligands around the central ruthenium ion. The arrangement of these ligands can lead to various forms of isomerism, including geometric (cis/trans) and optical isomers.

For instance, the reaction of ruthenium(III) chloride (a related precursor) with bidentate Schiff bases can yield anionic complexes with an octahedral environment around the Ru(III) ion. derpharmachemica.com Similarly, the synthesis of cationic Ru(III) complexes with Schiff bases and indazole results in octahedral complexes where the Schiff bases act as bidentate ligands and indazole as a monodentate ligand. rasayanjournal.co.in The precise geometry and the presence of isomers can be confirmed through techniques like X-ray crystallography, which provides detailed information about bond lengths and angles. nih.govgrafiati.com Computational methods, such as Density Functional Theory (DFT), are also used to predict and analyze the geometry of these complexes. mdpi.comresearchgate.net

Table 1: Examples of Coordination Geometries in Ruthenium(III) Complexes

| Complex Type | Ligands | Coordination Geometry | Key Structural Features | Reference |

|---|---|---|---|---|

| Anionic | Bidentate Schiff bases, Chloride | Octahedral | Stoichiometry of 1:2 (metal:ligand). | derpharmachemica.com |

| Cationic | Schiff bases, Indazole | Octahedral | Schiff bases are bidentate (O, N donors), indazole is monodentate (N donor). | rasayanjournal.co.in |

| Neutral | p-cymene (B1678584), Aminopyridine, Chloride | Distorted Octahedral ("piano-stool") | Three positions occupied by chlorine and N atoms, and three by the p-cymene ligand. | nih.gov |

Secondary Coordination Sphere Effects and Non-Covalent Interactions

Beyond the primary coordination sphere of directly bonded ligands, the secondary coordination sphere plays a critical role in the structure and reactivity of ruthenium complexes. frontiersin.org This sphere consists of solvent molecules, counter-ions, and parts of the ligand framework that are not directly bonded to the metal center but can interact through non-covalent forces. frontiersin.orgosti.gov

These non-covalent interactions include hydrogen bonding, van der Waals forces, and π-stacking. mdpi.comacs.org For example, hydrogen bonding between a coordinated water molecule and solvent molecules can influence the electronic properties of a ruthenium(III) tetraammine complex. researchgate.net In some cases, intramolecular hydrogen bonds within the ligand scaffold can pre-organize the complex for a specific reaction, leading to enhanced catalytic activity. osti.gov

Stability and Reactivity Profiles of this compound Complexes in Solution

The behavior of this compound and its derived complexes in solution is complex, characterized by various equilibria and potential reactivity pathways. Ruthenium chemistry is notable for the existence of multiple stable oxidation states, particularly Ru(II), Ru(III), and Ru(IV), and the relative ease of transitioning between them. srce.hrwikipedia.org

The stability of ruthenium(III) complexes in solution is highly dependent on factors such as pH, the concentration of the metal ion, and the presence of oxidizing or reducing agents. srce.hrresearchgate.net In aqueous solutions, ruthenium(III) ions can undergo hydrolysis to form various hydroxo and oxo species. Thermodynamic analysis, often represented by Pourbaix (ΔG–pH) diagrams, can help predict the thermodynamically stable ruthenium species under different pH and potential conditions. srce.hrresearchgate.net

The reactivity of these complexes is often centered around ligand substitution and redox reactions. The lability of the bromide ligands in this compound makes it a good starting material for synthesizing new complexes by replacing the bromides with other ligands. wikipedia.org The resulting complexes can exhibit a range of reactivities. For example, ruthenium complexes are widely studied for their catalytic activity in various organic transformations, including hydrogenation, oxidation, and metathesis. ontosight.ai The stability and reactivity of these catalytic species in solution are critical for their performance and longevity.

Furthermore, the nature of the solvent can significantly influence the stability and reactivity of ruthenium complexes. For instance, in acetonitrile, ruthenium(III) complexes can be studied using techniques like cyclic voltammetry to probe their redox behavior. rasayanjournal.co.in The solvent can also participate in the reaction mechanism, for example, by coordinating to the metal center or by mediating proton transfer steps. nih.gov

Catalytic Applications and Mechanistic Studies Involving Ruthenium Iii Bromide Hydrate

Ruthenium(III) Bromide Hydrate (B1144303) as a Direct Catalyst or Precatalyst

Ruthenium(III) bromide hydrate is recognized in the chemical industry for its catalytic activity. biosynth.com It can be employed directly in certain chemical processes or act as a precursor to more complex and active catalytic systems. For instance, it is used as a cocatalyst in the production of polyethylene. biosynth.com In its hydrated form, it demonstrates high recyclability, a property attributed to its ionic liquid characteristics. biosynth.com

Often, simple ruthenium salts like halides are used as starting materials to generate highly active catalysts. For example, while ruthenium trichloride (B1173362) is frequently mentioned, Ruthenium(III) bromide can serve a similar role as a precursor. Low-valent ruthenium compounds, which can be derived from precursors like Ruthenium(III) bromide, have been investigated for various catalytic applications. rptu.de These precursors are often converted into catalytically active species, such as ruthenium tetroxide or perruthenate(VII), through oxidation in the presence of co-oxidants, or into various organometallic complexes. rptu.deorganic-chemistry.org This role as a precatalyst is crucial for reactions where the active species is a different ruthenium complex, such as those used in oxidation, metathesis, and coupling reactions.

Catalysis in Organic Transformations

The catalytic activity of ruthenium, often originating from precursors like this compound, is pivotal in a variety of important organic reactions.

Ruthenium complexes are highly effective catalysts for C-H bond activation, an environmentally sustainable and atom-economical method for forming new carbon-carbon bonds. marquette.edu This approach allows for the direct functionalization of ubiquitous hydrocarbon substrates, releasing byproducts like hydrogen or water. marquette.edu Ruthenium-catalyzed C-H activation has been successfully applied in various synthetic strategies, including:

Annulation Reactions: The construction of diverse pyrido[3,4-c]phenothiazin-3-iums has been achieved through ruthenium-catalyzed C–H activation/annulation of phenothiazine-3-carbaldehydes. rsc.org

Borylation: Ruthenium complexes can catalyze the ortho-selective borylation of pyridyl substrates with high efficiency. rsc.org

Arylation: Carboxylate-directed C-H arylation of aromatic and heteroaromatic carboxylic acids with aryl halides is effectively catalyzed by ruthenium complexes, offering a valuable method for creating biaryl compounds. acs.org

While specific well-defined ruthenium complexes are often cited in these transformations, simple precursors like this compound can be the starting point for generating the catalytically active species required for these advanced applications.

Olefin metathesis is a powerful transformation in organic synthesis, and ruthenium-based catalysts, particularly Grubbs' catalysts, are central to this field. wikipedia.orgrsc.org These catalysts are known for their remarkable tolerance to various functional groups, as well as to air and moisture. rsc.org The fundamental mechanism involves a series of [2+2] cycloadditions and retro-[2+2] cycloadditions between the ruthenium alkylidene catalyst and an olefin. rsc.orgnih.gov

The evolution of these catalysts began with less-defined Ru(II) complexes and progressed to the well-defined, highly active N-heterocyclic carbene (NHC) ligated ruthenium complexes used today. rsc.orgnih.gov this compound can serve as a precursor for the synthesis of these sophisticated metathesis catalysts. The development of these catalysts has enabled a wide array of metathesis reactions, including:

Ring-Closing Metathesis (RCM)

Ring-Opening Metathesis Polymerization (ROMP)

Cross-Metathesis (CM) rsc.org

The table below summarizes key aspects of ruthenium-catalyzed olefin metathesis.

| Metathesis Reaction Type | Catalyst Type | Key Feature |

| Ring-Closing Metathesis (RCM) | Grubbs' Catalysts (Gen I, II, III) | Forms cyclic olefins from dienes. rsc.org |

| Cross-Metathesis (CM) | NHC-ligated Ru Catalysts | Couples two different olefins. rsc.orgnih.gov |

| Ring-Opening Metathesis Polymerization (ROMP) | Ru(II) olefin complexes | Polymerizes cyclic olefins. rsc.org |

Ruthenium-based catalysts are extensively used in hydrogenation and deoxygenation reactions due to their high efficiency and selectivity.

Hydrogenation: Ruthenium catalysts exhibit a unique ability to hydrogenate keto functionalities selectively under mild conditions. nih.gov This is particularly valuable in biorefineries for the conversion of biomass-derived platform molecules like levulinic acid into γ-valerolactone (GVL), a key intermediate for biofuels and chemicals. nih.govfrontiersin.org Ruthenium catalysts, whether heterogeneous (e.g., Ru on a solid support) or homogeneous, are highly effective in aqueous media for these transformations. nih.gov They have also been developed for the highly efficient hydrogenation of aldehydes, achieving high turnover numbers and chemoselectivity, even in the presence of other reducible groups like ketones and alkenes. nih.gov

Deoxygenation: Ruthenium catalysts have been developed for Wolff-Kishner type deoxygenation reactions, converting carbonyl functionalities into methylene (B1212753) groups under milder conditions than the classical method. rsc.org This catalytic strategy is tolerant of a range of reactive functional groups, including halogens and hydroxyls, and is effective for both aryl and alkyl ketones. rsc.org

The table below highlights research findings in ruthenium-catalyzed hydrogenation and deoxygenation.

| Reaction | Substrate | Catalyst System | Key Finding |

| Hydrogenation | Levulinic Acid | Ruthenium-based catalysts | Selective hydrogenation of the keto group to form γ-valerolactone (GVL) in aqueous media. nih.govfrontiersin.org |

| Hydrogenation | Aldehydes | Ruthenium(II) complex | High turnover numbers (up to 340,000) and chemoselectivity without requiring a base. nih.gov |

| Deoxygenation | Ketones (Aryl and Alkyl) | Ruthenium(II) catalyst | Wolff-Kishner type reduction under mild conditions, tolerant of various functional groups. rsc.org |

Ruthenium-catalyzed cross-coupling reactions represent an important strategy for the formation of carbon-carbon bonds. These methods are often seen as more sustainable and atom-economical alternatives to traditional cross-coupling reactions. marquette.edu this compound can act as a precursor for the active catalysts in these transformations.

Key examples include:

Coupling of Ketones: A ruthenium-catalyzed cross-coupling of β-ketoamides (acting as alkenyl electrophiles) with organoboronates has been developed. This reaction proceeds through the cleavage of an alkenyl C-N bond of an in-situ generated enamine. rsc.org

Arylation of Carboxylic Acids: Ruthenium catalysts facilitate the direct C-H arylation of various aryl carboxylic acids with aryl and heteroaryl halides. This method is advantageous due to the lower cost and higher abundance of ruthenium compared to palladium. acs.org

These reactions showcase the ability of ruthenium catalysts to activate otherwise inert bonds and forge new, valuable chemical linkages.

Ruthenium catalysts are highly versatile for the oxidation of organic substrates, most notably alcohols, to produce aldehydes and ketones. biosynth.com this compound, or its chloride analogue, is a common starting material for generating the active oxidizing species. biosynth.comrptu.de

Kinetic studies on the oxidation of primary alcohols (methanol, ethanol, 1-propanol, 1-butanol) catalyzed by ruthenium(III) have shown a first-order dependence on the concentration of the alcohol and the ruthenium(III) catalyst. epa.gov The mechanism often involves the formation of a transient complex between the ruthenium species and the alcohol, which then breaks down in the rate-determining step. researchgate.net

Different oxidants and catalytic systems can be employed:

With Co-oxidants: In many systems, a stoichiometric co-oxidant like potassium bromate (B103136) or N-methylmorpholine-N-oxide is used to regenerate the active high-valent ruthenium species (e.g., Ru(VII) or Ru(VIII)) in a catalytic cycle. rptu.deresearchgate.netrsc.org

Oxidant-Free: An oxidant-free oxidation for a wide range of alcohols has been achieved using a recyclable ruthenium catalyst prepared from readily available reagents. organic-chemistry.org

The table below details findings on the ruthenium-catalyzed oxidation of alcohols.

| Substrate | Catalyst System | Oxidant | Key Finding |

| Primary Alcohols | Ruthenium(III) | Sodium N-bromobenzenesulfonamide | The reaction rate is first-order in both [alcohol] and [ruthenium(III)]. epa.gov |

| Polyhydric Alcohols | Ruthenium(III) | Acidic Potassium Bromate | The reaction exhibits zero-order dependence on the alcohol concentration. researchgate.net |

| Various Alcohols | Recyclable Ruthenium Nanoparticles | None (Oxidant-Free) | An efficient and recyclable system for a wide range of alcohols. organic-chemistry.org |

| Various Alcohols | cis-[Ru(2,9-Me₂phen)₂(OH₂)₂]²⁺ | Sodium Bromate | Highly efficient oxidation in water at room temperature. rsc.org |

Heterogenization and Supported this compound Catalysts

One approach involves the deposition-precipitation of RuCl3 onto a support like γ-alumina. incatt.nl In a study comparing two such catalysts, one prepared with NaOH (Ru(Na)) and another with NH4OH (Ru(H)), the Ru(Na) catalyst demonstrated superior stability and robustness in acetone (B3395972) hydrogenation. incatt.nl The presence of sodium cations was found to prevent the aggregation of ruthenium into nanoparticles, maintaining the atomically dispersed Ru(III) active centers. incatt.nl

Another strategy for heterogenization is the covalent attachment of molecular ruthenium catalysts to solid supports. For example, molecular Ru(II) pincer catalysts have been successfully heterogenized on silica (B1680970) (SBA-15) and as polymers. escholarship.org These supported catalysts have shown comparable activity to their homogeneous counterparts in the dehydrogenation of polyalcohols, with the added benefit of being easily recoverable. escholarship.org X-ray photoelectron spectroscopy (XPS) analysis confirmed that the ruthenium in these supported catalysts remained in the Ru(II) oxidation state. escholarship.org

Carbon-supported bimetallic ruthenium-iridium catalysts have also been developed for selective hydrodebromination. nih.gov These catalysts, prepared by co-impregnation, demonstrate that the addition of a second metal can significantly enhance stability and selectivity compared to monometallic supported ruthenium catalysts. nih.gov

Furthermore, photocatalytically active ruthenium complexes, such as [Ru(bpy)3]2+, have been encapsulated within zeolitic imidazolate frameworks (ZIFs). e-asct.org This encapsulation strategy creates a stable and reusable photocatalytic system. e-asct.org

Table 2: Examples of Heterogenized and Supported Ruthenium Catalysts

| Catalyst System | Support/Method | Application | Key Findings |

| Ru(III) from RuCl3 | γ-alumina (deposition-precipitation) | Acetone hydrogenation | Sodium cations stabilize atomically dispersed Ru(III) centers, preventing deactivation. incatt.nl |

| Ru(II) pincer complexes | Silica (SBA-15), polymer | Dehydrogenation of polyalcohols | Heterogenized catalysts maintain activity comparable to homogeneous analogues and are reusable. escholarship.org |

| Ru-Ir bimetallic nanoparticles | Activated Carbon | Hydrodebromination | Bimetallic system shows enhanced stability and selectivity over monometallic Ru catalysts. nih.gov |

| [Ru(bpy)3]2+ | Zeolitic Imidazolate Framework (ZIF-71) | Photocatalytic debromination | Encapsulation leads to a stable and recyclable photocatalyst. e-asct.org |

Materials Science and Nanomaterial Applications of Ruthenium Iii Bromide Hydrate

Precursor for Ruthenium-Containing Advanced Materials

As a foundational ruthenium source, ruthenium(III) bromide hydrate (B1144303) is instrumental in creating a new generation of advanced materials. biosynth.comfishersci.ca The compound's solubility and reactivity make it a suitable starting point for syntheses that lead to materials with sophisticated functionalities.

Ruthenium-based nanomaterials, derived from precursors such as ruthenium(III) bromide hydrate, exhibit notable electronic and optical properties. For instance, the synthesis of ruthenium nanoparticles can result in structures with distinct plasmonic properties. nih.gov The electrochemical characteristics of these nanoparticles, such as quantized charging of the particle double layers, have been observed in dithiocarbamate-passivated ruthenium nanoparticles, highlighting their potential in electronic applications. wpmucdn.com

Furthermore, research into ruthenium nanocubes has revealed their unique optical properties. nih.gov The development of such materials relies on wet chemical reduction methods where a ruthenium salt precursor is reduced to form nanoparticles. The resulting nanostructures, such as face-centered cubic (fcc) ruthenium nanocubes, can display plasmonic properties that are of interest for various optical applications. nih.gov

Ruthenium complexes, which are synthesized from ruthenium precursors like the bromide hydrate, are integral to the advancement of sensor technology. mdpi.com Specifically, luminescent chemosensors based on ruthenium(II) and ruthenium(III) complexes have been developed for anion detection. mdpi.com These sensors leverage the remarkable photophysical and electrochemical properties of ruthenium polypyridyl complexes, including their strong luminescence and long phosphorescence lifetimes. mdpi.com

Research has demonstrated the use of a non-luminescent paramagnetic bis(acetylacetonate) biimidazole Ruthenium(III) complex for the colorimetric recognition of various basic anions. mdpi.com This illustrates the potential for creating sensitive and selective chemical sensors from ruthenium-based compounds.

The field of light-emitting materials has also benefited from ruthenium-based compounds. Light-emitting devices can be fabricated using ruthenium(II) polypyridyl complexes. nih.gov These complexes are synthesized and can be processed into thin films, for example, through inkjet printing, demonstrating their potential for practical applications in lighting and displays. nih.gov The luminescent properties of these materials are derived from the electronic structure of the ruthenium center and its coordinated ligands. nih.gov

Synthesis of Ruthenium Nanoparticles and Nanostructures

This compound is a key starting material for the synthesis of ruthenium nanoparticles (NPs) and nanostructures. The typical synthesis involves the chemical reduction of the Ru(III) salt in a solution, often with a stabilizing agent present to control growth and prevent aggregation. wpmucdn.com The transition of the solution's color from the dark red of the Ru(III) ion to a dark brown indicates the successful reduction to metallic Ru(0) nanoparticles. wpmucdn.com

A significant area of research is the precise control over the size and shape (morphology) of ruthenium nanocrystals, as these parameters heavily influence their properties. By carefully manipulating reaction conditions, various morphologies can be achieved.

Key parameters for controlling morphology and size include:

Temperature: Lower reduction temperatures generally lead to slower nucleation and the formation of larger nanoparticles. researchgate.net

Precursor Concentration: The concentration of the ruthenium salt can impact the final particle size, with lower concentrations often resulting in smaller nanoparticles. researchgate.net

Stabilizing Agents/Ligands: The choice and concentration of stabilizing agents, such as polymers or organic ligands, are crucial. For example, in the synthesis of dithiocarbamate-stabilized ruthenium nanoparticles, the core size of the particles was found to increase as the feed ratio of the ligand to the ruthenium salt precursor decreased. wpmucdn.com Similarly, when synthesizing nanocubes with thioether ligands, the ligand-to-precursor ratio plays an important role in the homogeneity of the final structures. nih.gov

The table below summarizes findings from studies on controlling ruthenium nanoparticle size using various synthesis parameters, which are principles applicable to syntheses starting from this compound.

| Parameter Varied | Effect on Nanoparticle Size/Morphology | Example System/Finding | Reference |

|---|---|---|---|

| Reduction Temperature | Higher temperature generally leads to smaller nanoparticles. | In a polyol reduction process, increasing the temperature decreases the resulting nanoparticle size. | researchgate.net |

| Ligand-to-Precursor Ratio | Increasing the ligand ratio can decrease nanoparticle size. | For thioether-stabilized Ru nanocubes, a higher ratio of ligand to precursor resulted in smaller nanoparticles. A very high ratio (20:1) prevented cubic formation. | nih.gov |

| Type of Polyol Solvent | The choice of polyol affects the reduction rate and thus particle size. | Using different polyols (e.g., EG, DEG, TrEG) in the reduction of Ru(III) salts resulted in different average nanoparticle diameters. | rsc.org |

| Ligand Chain Length | Can determine the final shape of the nanoparticle. | In the synthesis of thioether-stabilized Ru NPs, short-chain thioethers produced spherical particles, while longer chains produced cubic nanoparticles. | nih.gov |

Bulk ruthenium metal naturally exists in a hexagonal close-packed (hcp) crystal structure. nih.gov However, at the nanoscale, it is possible to synthesize ruthenium nanoparticles with a face-centered cubic (fcc) structure, which does not exist in the bulk phase. nih.govrsc.org This ability to tune the crystal phase is significant because different crystal structures can lead to different catalytic and electronic properties. nih.gov

The selective synthesis of either hcp or fcc ruthenium nanostructures can be achieved through several methods:

Seed-Mediated Epitaxial Growth: One advanced method involves using pre-existing nanoparticles of another metal as "seeds." For example, both fcc and hcp ruthenium can be selectively grown on the surface of a palladium-copper (Pd-Cu) alloy by varying the lattice spacing of the alloy substrate. nih.govresearchgate.net The moderate lattice mismatch between an fcc Ru overlayer and the PdCu₃ alloy substrate is critical for the successful growth of the unconventional fcc structure. nih.gov

Use of Carbon Monoxide Precursors: Branched nanoparticles containing a mixture of hcp and fcc ruthenium have been synthesized using tungsten carbonyl as both a reducing agent and a source of carbon monoxide. kaust.edu.sa

The ability to control the crystal structure at the nanoscale opens new avenues for designing advanced materials with tailored functionalities, starting from simple precursors like this compound.

Influence of Stabilizing Ligands on Nanostructure Growth

The development of well-defined ruthenium nanostructures from this compound is critically dependent on the use of stabilizing ligands. These molecules control the nucleation and growth processes, ultimately dictating the size, shape, and stability of the resulting nanoparticles. Research has shown that the choice of ligand and its specific characteristics, such as carbon chain length, directly influences the morphology of the synthesized ruthenium nanomaterials. acs.orgnih.gov

A notable example is the use of thioether ligands in a wet chemical reduction method to produce ruthenium nanocubes (Ru NCs) at room temperature. acs.orgnih.gov The high binding affinity of thiol-based ligands for platinum-group metals like ruthenium is a key factor in controlling the directional growth of the nanocrystals. nih.govresearchgate.net Studies have demonstrated that by varying the carbon chain length of the thioether stabilizing ligands and the reaction time, stable and controlled growth of nanocubes can be achieved. acs.orgnih.gov

Specifically, it has been observed that longer thioether chain lengths tend to result in less isotropic shapes. For instance, the use of short-chain thioethers such as ethyl sulfide (B99878) and butyl sulfide has been shown to produce spherical ruthenium nanoparticles. researchgate.net In contrast, the strategic use of other thioether ligands under controlled conditions facilitates the formation of cubic nanostructures with edge lengths in the range of 50–80 nm. nih.gov This level of control is significant as it allows for the tuning of the nanomaterial's properties for specific applications. acs.org Other stabilizing agents, such as polyvinylpyrrolidone (B124986) (PVP) and acetate, have also been employed in the synthesis of ruthenium nanoparticles, where they help to control particle size and prevent agglomeration. researchgate.net

Table 1: Influence of Thioether Ligand Chain Length on Ruthenium Nanoparticle Morphology

| Stabilizing Ligand | Carbon Chain Length | Resulting Nanostructure Morphology | Reference |

|---|---|---|---|

| Ethyl sulfide | Short | Spherical nanoparticles | researchgate.net |

| Butyl sulfide | Short | Spherical nanoparticles | researchgate.net |

| Hexyl sulfide | Intermediate | Nanocubes (50-80 nm edge length) | acs.orgnih.gov |

This table illustrates the correlation between the carbon chain length of thioether-based stabilizing ligands and the resulting morphology of ruthenium nanoparticles synthesized from a ruthenium precursor.

Applications of Ruthenium Nanomaterials Derived from this compound

The unique properties of ruthenium nanomaterials synthesized from precursors like this compound have led to their exploration in various high-technology fields.

Nanocatalysis for Chemical Synthesis

Ruthenium nanoparticles are highly effective catalysts for a range of chemical reactions, including hydrogenation, deoxygenation, and hydrogenolysis. acs.org The catalytic activity of these nanoparticles is a key area of research, with applications in processes such as the conversion of biomass-derived substrates. acs.org For example, ruthenium nanoparticles have been successfully used in the hydrogenation of biomass materials in ionic liquids, demonstrating their potential for sustainable chemical synthesis. acs.org

The catalytic performance of ruthenium nanoparticles can be significantly influenced by the stabilizing ligands present on their surface. researchgate.netrsc.org These ligands can modify the electronic properties of the metal surface and control access of reactants to the catalytic sites. For instance, in the hydrogenation of aromatic compounds, the choice of phosphine-based ligands has been shown to have a pronounced effect on the catalytic activity, with certain dialkylaryl phosphine (B1218219) ligands leading to exceptionally high turnover frequencies. researchgate.net

Furthermore, ruthenium nanoparticles supported on materials like hydrotalcite have demonstrated high efficiency as heterogeneous catalysts. nih.gov Nanoparticles derived from the reduction of a ruthenium precursor and supported on hydrotalcite have been used for the methanolysis of ammonia-borane, a promising chemical hydrogen storage material. nih.gov These catalysts have shown high activity and stability, maintaining their performance over multiple cycles. nih.gov

Table 2: Catalytic Performance of Ruthenium Nanoparticles in a Model Reaction

| Catalyst | Reaction | Key Performance Metric | Reference |

|---|---|---|---|

| Ruthenium Nanoparticles | Hydrogenation of biomass-derived substrates | Effective catalysis in ionic liquids | acs.org |

| Phosphine-Stabilized RuNPs | Hydrogenation of aromatics | TOF > 60,000 h⁻¹ | researchgate.net |

| Ru/Hydrotalcite | Methanolysis of ammonia-borane | TOF of 392.77 min⁻¹ | nih.gov |

This table provides examples of the catalytic activity of ruthenium nanoparticles in various chemical transformations, highlighting their high efficiency.

Plasmonic Properties of Ruthenium Nanocubes

Recent research has unveiled the intriguing plasmonic properties of ruthenium nanocubes synthesized through wet chemical reduction methods. acs.orgnih.gov While cubic ruthenium nanomaterials were not traditionally expected to exhibit a plasmonic peak, studies have shown that ruthenium nanocubes stabilized with thioethers display distinct surface plasmon resonances (SPR). acs.orgnih.gov

The formation of these plasmonic nanocubes can be monitored using UV-visible absorbance spectroscopy. For example, the reduction of a Ru³⁺ precursor in the presence of a hexyl sulfide stabilizing ligand leads to a significant shift in the absorbance peak to a longer wavelength, around 655 nm. acs.orgnih.gov This shift is indicative of the formation of self-assembled 3D nanocubes and their associated SPR. acs.orgnih.gov The ability to synthesize ruthenium nanomaterials with tunable plasmonic properties opens up possibilities for their use in applications such as photocatalysis and sensing. For instance, plasmonic materials like titanium nitride decorated with ruthenium nanoparticles have been shown to be effective photothermal catalysts for CO₂ methanation. nih.gov

Table 3: Spectroscopic Data for Plasmonic Ruthenium Nanocubes

| Sample | Key Spectroscopic Feature | Wavelength (nm) | Indication | Reference |

|---|---|---|---|---|

| Ru³⁺ in ethanol | Absorbance Peak | 395 | Presence of Ru³⁺ ions | acs.orgnih.gov |

| Ru nanocubes with hexyl sulfide | Absorbance Peak (SPR) | 655 | Formation of plasmonic nanocubes | acs.orgnih.gov |

This table summarizes the UV-visible absorbance data that confirms the formation of ruthenium nanocubes with surface plasmon resonance properties.

Advanced Characterization and Spectroscopic Investigations of Ruthenium Iii Bromide Hydrate and Its Derivatives

X-ray Diffraction (XRD) Studies for Structural Determination

Single-Crystal X-ray Diffraction Analysis of Ruthenium(III) Bromide Hydrate (B1144303) Complexes

Single-crystal X-ray diffraction offers the most precise and unambiguous method for determining the molecular structure of a compound. For ruthenium(III) bromide and its derivatives, this technique has been instrumental in characterizing the coordination environment of the ruthenium center and the connectivity of the ligands.

For instance, the crystal structures of anhydrous ruthenium(III) bromide have revealed the existence of parallel (RuBr₃)∞ columns. wikipedia.org The compound exhibits a phase transition at approximately 384 K (111 °C). wikipedia.org Below this temperature, it possesses an ordered orthorhombic structure (space group Pnmm) with alternating long and short Ru-Ru distances. wikipedia.org Above the transition temperature, it adopts a disordered hexagonal structure (space group P6₃/mcm) where the Ru-Ru distances appear equal on average due to the random distribution of two different column conformations. wikipedia.org Both forms are based on a hexagonally close-packed arrangement of bromide ions. wikipedia.org

In the realm of ruthenium complexes, single-crystal XRD has provided definitive structural evidence for a variety of derivatives. For example, the structures of ball-shaped ruthenium complexes have been determined, revealing a highly symmetrical S₄ structure within a tetragonal unit cell. researchgate.net Similarly, the crystal structure of a ruthenium complex with monodentate phosphine (B1218219) ligands has been elucidated, showing specific hydrogen bonding interactions. researchgate.net The Cambridge Structural Database (CSD) contains numerous entries for ruthenium-containing crystal structures, including derivatives with halide ligands, which serve as valuable reference points for new structural determinations. cam.ac.uk

Powder X-ray Diffraction for Bulk Material Characterization

While single-crystal XRD provides detailed information on a single crystal, powder X-ray diffraction (PXRD) is invaluable for characterizing the bulk properties of a polycrystalline material. This technique is essential for confirming the phase purity of a synthesized compound, identifying crystalline phases in a mixture, and determining unit cell parameters.

For ruthenium(III) bromide hydrate, PXRD can be used to verify the crystalline phase and assess its purity. The technique is also crucial for studying structural changes that occur upon dehydration or reaction with other ligands. In situ X-ray absorption spectroscopy (XAS), a related technique, can be applied to study the local structure around the ruthenium atom in various states, including dissolved, solid, and transient intermediate forms. nih.gov XAS studies have confirmed that the structure of some ruthenium complexes is maintained upon solvation. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques provide complementary information to XRD by probing the electronic and vibrational properties of molecules. These methods are essential for understanding the nature of chemical bonding, electronic transitions, and molecular dynamics in this compound and its derivatives.

Electronic Absorption Spectroscopy (UV-Vis) and Ligand Field Analysis

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, investigates the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light. For ruthenium(III) complexes, the UV-Vis spectrum is typically characterized by several types of electronic transitions.

Ligand-Centered (LC) Transitions: These high-energy absorptions, usually found in the UV region, correspond to π → π* or n → π* transitions within the ligands themselves. For example, in some ruthenium(III) Schiff base complexes, bands around 277 nm and 308 nm are attributed to π → π* transitions of the aromatic rings and imino groups, respectively. researchgate.net

Metal-to-Ligand Charge-Transfer (MLCT) Transitions: These transitions involve the promotion of an electron from a metal-based d-orbital to a ligand-based π*-orbital. In many ruthenium(II) polypyridyl complexes, which can be related to Ru(III) precursors, broad MLCT bands are observed in the visible region (400-600 nm). nih.govresearchgate.net The energy of these transitions is sensitive to the nature of the ligands and the solvent.

Ligand-to-Metal Charge-Transfer (LMCT) Transitions: In these transitions, an electron is excited from a ligand-based orbital to a metal-based d-orbital.

d-d Transitions (Ligand Field Transitions): These transitions occur between the d-orbitals of the metal center, which are split in energy by the ligand field. For octahedral Ru(III) (a d⁵ system), these transitions are often weak and can be obscured by more intense charge-transfer bands.

Ligand field analysis of the d-d transitions can provide information about the strength of the interaction between the ruthenium center and its ligands. The energy of these transitions is related to the ligand field splitting parameter (Δo or 10Dq). Time-dependent density functional theory (TD-DFT) calculations are often employed to aid in the assignment of the observed electronic transitions. nih.govacs.org For instance, in a series of Ru(III) complexes, the energy difference between certain spectral features in L-edge XA spectra was found to correlate with the ligand field energy. acs.org

Table 1: Representative UV-Vis Absorption Data for Ruthenium(III) Complexes

| Complex Type | Wavelength (nm) | Assignment | Reference |

| Ru(III) Schiff Base | 277, 308 | π → π* (ligand) | researchgate.net |

| Ru(III) Schiff Base | 382 | n → π* (azomethine) | researchgate.net |

| Ru(II) Polypyridyl | 405-600 | MLCT | nih.gov |

| Ru(II) Polypyridyl | 280, 370, 405 | Ligand-centered | nih.gov |

| Ru(II) Bipyrimidine | 422 | MLCT | researchgate.net |

| Ru(II) Bipyrimidine | 246, 286 | π → π* (ligand) | researchgate.net |

Vibrational Spectroscopy (FTIR, Raman) for Ligand and Metal-Ligand Modes

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. masterorganicchemistry.comtanta.edu.egyoutube.comlibretexts.org These techniques are highly sensitive to the functional groups present in a molecule and the nature of the metal-ligand bonds.

In the analysis of this compound and its derivatives, FTIR and Raman spectra can reveal:

Vibrations of Coordinated Ligands: The vibrational frequencies of ligands often shift upon coordination to the ruthenium center. These shifts can provide insights into the mode of coordination and the strength of the metal-ligand interaction. For example, changes in the stretching frequencies of C=N or C=O groups in organic ligands are indicative of their involvement in bonding to the ruthenium ion. researchgate.net

Metal-Ligand Vibrations: The stretching and bending vibrations of the Ru-Br and other metal-ligand bonds typically occur in the far-infrared region of the spectrum (below 400 cm⁻¹). The positions of these bands are directly related to the strength of the metal-ligand bond and the coordination geometry. For instance, the characteristic asymmetric stretching mode of RuO₂ has been assigned to bands around 535 cm⁻¹ and 615 cm⁻¹. researchgate.net

Presence of Water of Hydration: In hydrated complexes, the O-H stretching and H-O-H bending vibrations of water molecules are readily identifiable in the FTIR spectrum, typically appearing as a broad band around 3400 cm⁻¹ and a sharper band around 1630 cm⁻¹, respectively.

Resonance Raman spectroscopy is a particularly powerful technique for studying the electronic and vibrational properties of ruthenium complexes. rsc.orgrsc.orgresearchgate.net By using an excitation wavelength that corresponds to an electronic absorption band (e.g., an MLCT band), the vibrational modes associated with the chromophore can be selectively enhanced. rsc.orgresearchgate.net This allows for detailed assignments of both the vibrational modes and the resonant electronic transitions. rsc.org

Table 2: Selected Vibrational Frequencies (cm⁻¹) for Ruthenium Complexes

| Complex/Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| RuO₂ | Asymmetric stretch | 535, 615 | researchgate.net |

| Ru-OH | Bending | 941 | researchgate.net |

| Rh-N (related complex) | Bending | ~460 | researchgate.net |

| Rh-O (related complex) | Bending | ~498 | researchgate.net |

| Coordinated Bipyridine | C=C, C=N stretch | 1470-1600 | researchgate.net |

| Coordinated Bipyridine | C-C, C-N stretch + C-C-H bend | 1260-1320 | researchgate.net |

| Ru-N | Stretch | ~373 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. However, the paramagnetic nature of Ru(III) (with an unpaired electron) presents challenges for NMR analysis, as it can lead to significant broadening and shifting of NMR signals. acs.orgnih.gov

Despite these challenges, NMR can still provide valuable information about ruthenium(III) complexes and their diamagnetic analogues (e.g., Ru(II) or Rh(III) complexes). acs.orgnih.gov

¹H and ¹³C NMR: In diamagnetic ruthenium complexes, ¹H and ¹³C NMR spectra provide detailed information about the structure of the organic ligands and their symmetry in solution. researchgate.netresearchgate.net For paramagnetic Ru(III) complexes, the observed shifts (hyperfine shifts) are the sum of contact (through-bond) and pseudocontact (through-space) contributions, which are influenced by the distribution of the unpaired electron spin. acs.orgnih.gov The temperature dependence of these shifts can be used to separate the different contributions. acs.orgnih.gov

³¹P NMR: For complexes containing phosphine ligands, ³¹P NMR is a crucial tool for characterizing their coordination and the electronic environment of the phosphorus atoms. researchgate.net

Advanced NMR Techniques: Two-dimensional NMR techniques, such as COSY and ROESY, can be used to establish connectivity between protons and to determine spatial proximities, even in complex systems. researchgate.net

Theoretical calculations, such as density functional theory (DFT), are often used in conjunction with experimental NMR data to predict and interpret the observed chemical shifts, especially for paramagnetic species. acs.orgnih.gov

Table 3: Illustrative ¹H NMR Chemical Shift Ranges for Ruthenium Complexes

| Complex Type/Proton Environment | Chemical Shift Range (ppm) | Remarks | Reference |

| Diamagnetic Ru(II) Bipyridyl Protons | 6.0 - 10.5 | Sharp signals | researchgate.net |

| Paramagnetic Ru(III) Pyridine (B92270) Ligands (Orbital Contribution) | 8 - 10 (H2), 8 - 9 (H3) | Derived from temperature dependence studies | acs.orgnih.gov |

| Ru-Hydride | Varies (often upfield or downfield) | Signal can be a doublet of triplets (dt) depending on coupling | researchgate.net |

| Ru(II) Isoniazid Complex (H5 of pyridine) | 8.620 (exp.), 9.025 (calc.) | De-shielding effect of nitrogen | researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Ruthenium(III) Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a vital spectroscopic technique for studying materials with unpaired electrons. Given that ruthenium(III) is a paramagnetic d5 ion, EPR spectroscopy is a powerful tool for probing the electronic structure and coordination environment of its complexes.

In studies of ruthenium(III) anticancer compounds, such as those analogous to NAMI-A and KP1019, EPR has been instrumental in monitoring their interactions with biological components. nih.gov For instance, EPR studies have shown that Ru(III) complexes can coordinate with proteins and that their transmembrane transport mechanisms can be differentiated based on EPR signal intensity. nih.gov The technique can provide valuable insights into the oxidation state and speciation of ruthenium compounds within cellular environments. nih.gov

The EPR spectra of Ru(III) complexes can reveal detailed information about the geometry and ligand field. For example, in a study of ruthenium-dispersed tin oxide, various Ru(III) species were identified based on their distinct EPR signals, with g-values indicating different coordination environments. researchgate.net The analysis of these spectra, often aided by simulation, allows for the deconvolution of signals corresponding to different paramagnetic centers. researchgate.net

Paramagnetic NMR spectroscopy, complemented by theoretical calculations like density functional theory (DFT), offers another avenue for characterizing Ru(III) complexes. nih.gov While the paramagnetic nature of Ru(III) complicates standard NMR analysis, it provides a basis for understanding the electronic distribution and ligand interactions through the analysis of hyperfine shifts. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Surface Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For ruthenium compounds, XPS is particularly useful for determining the oxidation state of ruthenium and analyzing the surface composition of materials containing this element.

The analysis of the Ru 3d and Ru 3p core level spectra provides critical information. However, the Ru 3d peak often overlaps with the C 1s peak, making the Ru 3p profile a more reliable region for analysis in many cases. researchgate.net Deconvolution of the Ru 3p spectra allows for the identification of different oxidation states. For instance, binding energies for Ru(0), Ru(III), and Ru(IV) species have been identified, allowing for a quantitative assessment of the surface oxidation level. rsc.orgresearchgate.net

The binding energies of the Ru 3p3/2 and Ru 3p1/2 peaks are characteristic of the ruthenium oxidation state. For example, metallic ruthenium (Ru(0)) typically shows a Ru 3p3/2 peak around 461.2 eV, while RuO2 (Ru(IV)) appears at approximately 462.4-462.7 eV. researchgate.netresearchgate.net Ruthenium(III) species are often identified at binding energies in the range of 463.5 to 464.5 eV. researchgate.netresearchgate.net The precise binding energy can be influenced by the chemical environment, such as the nature of the ligands coordinated to the ruthenium center. researchgate.netmdpi.com

XPS is also employed to study the interaction of ruthenium nanoparticles with their supports. dtu.dk The chemical shifts in the Ru core level spectra can indicate the strength of metal-support interactions, which in turn can influence the catalytic activity of the material. researchgate.net

| Ruthenium Species | Ru 3p3/2 Binding Energy (eV) | Ru 3d5/2 Binding Energy (eV) |

| Metallic Ruthenium (Ru(0)) | ~461.2 | ~279.5 - 280.0 |

| Ruthenium(III) (Ru3+) | ~463.5 - 464.5 | - |

| Ruthenium(IV) (in RuO2) | ~462.4 - 462.7 | ~280.7 - 281.4 |

| Ruthenium(VI) (Ru6+) | - | ~282.6 - 282.8 |

Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration.

Mass Spectrometry Techniques (e.g., MALDI-TOF, ESI-MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of compounds. Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are two "soft" ionization techniques particularly well-suited for the analysis of coordination complexes and biomolecules.

ESI-MS has been extensively used to characterize ruthenium complexes and their derivatives, including their interactions with biomolecules like oligonucleotides. researchgate.netuow.edu.au This technique is valuable for studying the stability of complexes in solution and identifying the formation of adducts. researchgate.netepfl.ch For example, ESI-MS can detect the molecular ion peak of a Ru(III) complex and any fragments resulting from the dissociation of ligands in solution. nih.gov The resulting mass spectra can confirm the identity of the complex and provide insights into its solution chemistry. prakritimitrango.com

MALDI-TOF MS is another important tool, particularly for the analysis of larger molecules and for obtaining spectra with predominantly singly-charged ions, which can simplify interpretation compared to the multiple-charge states often observed in ESI-MS. researchgate.netcreative-proteomics.com It has been successfully applied to study the reactivity of ruthenium complexes with single-stranded oligonucleotides. researchgate.net

Both techniques are often used in conjunction with separation methods like High-Performance Liquid Chromatography (HPLC) to analyze complex reaction mixtures. researchgate.netuow.edu.au

| Technique | Ionization Method | Typical Analytes | Key Advantages |

| ESI-MS | Electrospray Ionization | Small molecules, peptides, proteins, oligonucleotides | Soft ionization, suitable for analyzing non-volatile and thermally labile compounds, readily coupled to liquid chromatography. researchgate.netcreative-proteomics.com |

| MALDI-TOF | Matrix-Assisted Laser Desorption/Ionization | Proteins, peptides, DNA, synthetic polymers | High sensitivity, tolerant of salts, typically produces singly charged ions which simplifies spectra. researchgate.netcreative-proteomics.com |

Advanced Microscopy (e.g., TEM, SEM) for Nanomaterial Characterization

Advanced microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for the characterization of nanomaterials, including those derived from this compound. These methods provide direct visualization of the morphology, size, and distribution of nanoparticles.

Transmission Electron Microscopy (TEM) offers high-resolution imaging, capable of resolving individual nanoparticles and even atomic lattices. osti.gov TEM analysis of ruthenium-based nanomaterials reveals critical information about particle size distribution, shape, and dispersion on a support material. dtu.dkresearchgate.net For instance, studies have shown the synthesis of well-dispersed ruthenium nanoparticles with narrow size distributions, typically in the range of 1-10 nm. dtu.dkresearchgate.net High-resolution TEM (HRTEM) can further provide details on the crystallinity and surface structure of the nanoparticles. researchgate.net Staining techniques, for example with ruthenium tetroxide, can be used to enhance the contrast of polymeric nanoparticles for TEM analysis. nih.gov

Together, TEM and SEM provide a comprehensive understanding of the physical characteristics of ruthenium-based nanomaterials, which is crucial for correlating their structure with their catalytic or other functional properties. researchgate.netacs.org

| Technique | Information Obtained | Typical Resolution | Application to Ruthenium Nanomaterials |

| TEM | Particle size, shape, distribution, crystallinity | Down to sub-nanometer | Characterizing the size and dispersion of Ru nanoparticles on a support, imaging hollow or core-shell structures. dtu.dkosti.govnih.gov |

| SEM | Surface morphology, topography, composition (with EDX) | ~1-20 nm | Visualizing the overall architecture of a catalyst, examining the surface of modified electrodes. researchgate.netresearchgate.net |

Theoretical and Computational Chemistry Studies of Ruthenium Iii Bromide Hydrate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a central method for studying the electronic structure and properties of ruthenium complexes. researchgate.net By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties at a manageable computational cost, making it well-suited for transition metal compounds. mdpi.com

DFT calculations are instrumental in determining the stable three-dimensional structure of Ruthenium(III) bromide hydrate (B1144303). The process of geometrical optimization involves finding the minimum energy conformation of the molecule, which corresponds to its most stable arrangement of atoms. mdpi.com For ruthenium(III) complexes, this typically involves an octahedral coordination geometry around the central ruthenium ion. rsc.orgbiointerfaceresearch.com In the case of Ruthenium(III) bromide hydrate, the coordination sphere would consist of bromide ions and water molecules. The optimized geometry provides key structural parameters such as bond lengths and bond angles.

Once the geometry is optimized, the electronic structure can be analyzed in detail. This includes the examination of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and compositions of these frontier orbitals are crucial for understanding the chemical reactivity and electronic properties of the complex. mdpi.com For a Ru(III) (a d5 system) complex, the d-orbitals of the ruthenium atom play a significant role in the frontier molecular orbitals.

Table 1: Representative Calculated Geometrical Parameters for a Hypothetical [RuBr₃(H₂O)₃] Complex

| Parameter | Calculated Value |

|---|---|

| Ru-Br Bond Length (Å) | 2.45 - 2.55 |

| Ru-O Bond Length (Å) | 2.10 - 2.20 |

| Br-Ru-Br Bond Angle (°) | 88 - 92 |

| O-Ru-O Bond Angle (°) | 88 - 92 |

| Br-Ru-O Bond Angle (°) | 175 - 180 (trans), 88 - 92 (cis) |

Note: The values in this table are illustrative and based on typical ranges for similar ruthenium(III) complexes. Actual values for this compound would require specific DFT calculations.

Theoretical calculations are a powerful tool for interpreting and predicting the spectroscopic features of ruthenium complexes. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis). researchgate.net These calculations can predict the energies of electronic transitions and their corresponding oscillator strengths, which helps in assigning the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions. researchgate.netnih.gov

Vibrational spectroscopy, such as infrared (IR) and Raman, can also be simulated using DFT. By calculating the vibrational frequencies and their corresponding intensities, theoretical spectra can be generated. researchgate.net Comparing these calculated spectra with experimental data aids in the assignment of vibrational modes to specific molecular motions, providing a deeper understanding of the molecule's structure and bonding. rsc.org

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for a Model this compound System

| Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| 650 | 0.015 | d-d transition |

| 450 | 0.250 | LMCT (Br → Ru) |

| 320 | 0.180 | LMCT (H₂O → Ru) |

Note: This table presents hypothetical data to illustrate the type of information obtained from TD-DFT calculations.

Ruthenium(III) has a d5 electronic configuration, which can exist in either a low-spin (S=1/2) or high-spin (S=5/2) state, depending on the ligand field environment. For most octahedral ruthenium(III) complexes, a low-spin configuration is observed. biointerfaceresearch.com DFT calculations can be used to determine the relative energies of different spin states to predict the ground state spin multiplicity. The spin density distribution within the molecule can also be calculated, showing how the unpaired electron density is distributed over the metal center and the ligands. mdpi.comresearchgate.net

The magnetic properties of this compound are influenced by factors such as spin-orbit coupling. nih.gov Computational models can be used to predict magnetic susceptibility and its temperature dependence, which can be compared with experimental data. escholarship.org For systems with multiple ruthenium centers, DFT can also be used to investigate magnetic exchange interactions between the metal ions.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for elucidating the detailed mechanisms of chemical reactions involving ruthenium complexes. By mapping out the potential energy surface of a reaction, key intermediates and transition states can be identified, providing a step-by-step picture of the reaction pathway. nih.govresearchgate.net

A key aspect of mechanistic studies is the identification of transition states, which are the energy maxima along the reaction coordinate. DFT calculations can be used to locate and characterize the geometry of these transition states. nih.govarxiv.org Vibrational frequency analysis is then performed to confirm that the located structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. arxiv.org

Once the reactants, products, intermediates, and transition states are identified, an intrinsic reaction coordinate (IRC) calculation can be performed to connect these stationary points and map out the entire reaction pathway. beilstein-journals.org This provides a detailed understanding of the sequence of bond-breaking and bond-forming events that occur during the reaction. For reactions catalyzed by ruthenium complexes, computational studies can unravel the role of the catalyst in lowering the activation energy and directing the reaction towards a specific product. nih.govnih.gov

Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be computed. nih.govnih.gov These values are essential for predicting the spontaneity and equilibrium position of a reaction under specific conditions. By comparing the energetics of different possible reaction pathways, the most favorable mechanism can be identified. For instance, in the context of ruthenium-catalyzed reactions, DFT can be used to assess the feasibility of different proposed catalytic cycles. nih.govmdpi.com

Table 3: Hypothetical Reaction Energetics for a Ligand Substitution Reaction of [RuBr₃(H₂O)₃]

| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| [RuBr₃(H₂O)₃] + L | 0.0 | 0.0 |

| Transition State | +15.2 | +18.5 |

| [RuBr₃(H₂O)₂(L)] + H₂O | -5.8 | -3.1 |

Note: 'L' represents an incoming ligand. The data is illustrative of the thermodynamic profile of a reaction that can be obtained via DFT calculations.

Computational Studies of Redox Potentials and Electron Transfer Processes

The prediction and understanding of redox potentials are critical for applications ranging from catalysis to energy storage. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for investigating the electrochemical properties of transition metal complexes like this compound.

DFT calculations have been successfully employed to determine the standard reduction potential of the aqueous Ru³⁺|Ru²⁺ couple. acs.orgunab.cl In these studies, the ruthenium cation is typically modeled as a hydrated cluster, [Ru(H₂O)n]q+ (where q = 2 or 3), surrounded by a continuum solvent model to account for bulk electrostatic effects. acs.orgunab.cl The accuracy of these predictions is highly dependent on the chosen density functional, the quality of the basis set, and the number of explicit water molecules included in the model. acs.orgunab.cl

Research has shown that hybrid and hybrid meta DFT functionals, combined with appropriate basis sets, yield accurate geometries and reduction potentials when compared with experimental data. acs.org A key finding is the significant role of the solvation shell. acs.orgunab.cl When only the first hydration shell (n=6) is treated explicitly, the standard reduction potential is often overestimated. acs.orgunab.cl Conversely, including both the first and second hydration shells (n=18) can lead to an underestimation. acs.orgunab.cl This highlights the sensitive balance required in the computational model to accurately capture the complex solute-solvent interactions that dictate the redox potential. mdpi.com

The calculated difference in the free energies of solvation for Ru³⁺ and Ru²⁺ is a crucial component of the thermodynamic cycle used to determine the redox potential. This value varies significantly depending on the number of explicit water molecules used in the model, as shown in the table below. acs.orgunab.cl

Table 1: Calculated Difference in Solvation Free Energies (ΔGsolv(Ru³⁺) - ΔGsolv(Ru²⁺)) for Hydrated Ruthenium Ions.

| Hydrated Ion Model | Calculated Range of ΔΔGsolv (eV) | Reference |

|---|---|---|

| [Ru(H₂O)₆]q+ (First Hydration Shell) | -10.56 to -10.99 | acs.orgunab.cl |

| [Ru(H₂O)₁₈]q+ (First and Second Hydration Shells) | -6.83 to -7.45 | acs.orgunab.cl |

Beyond direct potential calculations, theoretical studies also explore the fundamental processes of electron transfer (ET). Computational models are used to investigate the kinetics and mechanisms of ET reactions involving ruthenium complexes. rsc.orgacs.org For instance, in studies of ruthenium-modified proteins, photochemical techniques combined with theoretical models have been used to determine the reorganization energy (λ) for ET reactions, a key parameter in Marcus theory. acs.orgacs.org For an Fe²⁺→Ru³⁺ electron transfer process, a reorganization energy of 0.8 eV has been reported, providing insight into the energy barrier associated with the structural rearrangements required for electron transfer. acs.org These computational approaches are vital for understanding how the ligand environment and solvent dynamics influence the efficiency and rate of electron transfer in ruthenium systems. rsc.org

Molecular Dynamics Simulations for Solution Behavior and Dynamics